4-(Difluormethoxy)-3-methoxybenzonitril

Übersicht

Beschreibung

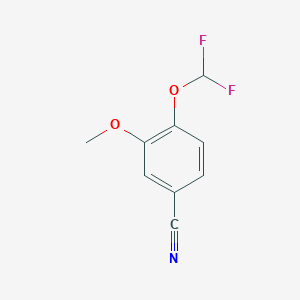

4-(Difluoromethoxy)-3-methoxybenzonitrile is a useful research compound. Its molecular formula is C9H7F2NO2 and its molecular weight is 199.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(Difluoromethoxy)-3-methoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Difluoromethoxy)-3-methoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hemmer der TGF-β1-induzierten Epithel-Mesenchymalen Transition (EMT)

“4-(Difluormethoxy)-3-methoxybenzonitril” wurde in vitro auf seine inhibitorischen Wirkungen auf die durch den Transforming Growth Factor-β1 (TGF-β1) induzierte Epithel-Mesenchyme Transition (EMT) untersucht . EMT ist ein Prozess, bei dem Epithelzellen ihre Zellpolarität und Zell-Zell-Adhäsion verlieren und migrierende und invasive Eigenschaften entwickeln, um zu mesenchymalen Stammzellen zu werden. Dieser Prozess ist für viele Entwicklungsprozesse essentiell und spielt auch bei der Wundheilung, Gewebsregeneration, Organfibrose und der Initiierung von Metastasen bei der Krebsprogression eine Rolle .

In der Studie wurde festgestellt, dass die Verbindung die Expression von Proteinen wie α-SMA, Vimentin und Kollagen Ⅰ hemmt und die Expression von E-Cadherin erhöht. Dementsprechend wurden die Phosphorylierungsebenen von Smad2/3 durch die Behandlung signifikant reduziert .

Behandlung der Lungenfibrose

Die Verbindung wurde auch in vivo auf ihre Wirkungen auf Bleomycin-induzierte Lungenfibrose untersucht . Lungenfibrose ist eine Lungenerkrankung, die auftritt, wenn Lungengewebe geschädigt und vernarbt wird, wodurch es für Ihre Lunge schwieriger wird, richtig zu arbeiten. Das verdickte, steife Gewebe erschwert die ordnungsgemäße Funktion Ihrer Lunge. Wenn sich die Lungenfibrose verschlimmert, wird Ihre Atmung zunehmend erschwert .

Es wurde festgestellt, dass die Verbindung die Lungenfunktion verbessert, Lungenentzündung und -fibrose reduziert, die Kollagenablagerung verringert und die Expression von E-Cadherin reduziert .

Wichtiges Synthesezwischenprodukt von Roflumilast

“this compound” wird als wichtiges Synthesezwischenprodukt von Roflumilast verwendet . Roflumilast ist ein selektiver Phosphodiesterase-4 (PDE4)-Hemmer und wird zur Behandlung schwerer chronisch obstruktiver Lungenerkrankungen (COPD) im Zusammenhang mit chronischer Bronchitis bei Patienten mit Exazerbationsvorgeschichte eingesetzt .

Wirkmechanismus

Target of Action

A structurally similar compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (dgm), has been shown to interact with transforming growth factor-β1 (tgf-β1) induced epithelial–mesenchymal transformation (emt) of type 2 lung epithelial cells . TGF-β1 plays a crucial role in fibrosis, leading to excessive extracellular matrix deposition .

Mode of Action

Dgm has been shown to inhibit the expression of proteins such as α-sma, vimentin, and collagen ⅰ, and increase the expression of e-cadherin . This suggests that 4-(Difluoromethoxy)-3-methoxybenzonitrile might interact with its targets in a similar manner, leading to changes in protein expression.

Biochemical Pathways

Dgm has been shown to significantly reduce smad2/3 phosphorylation levels . This suggests that 4-(Difluoromethoxy)-3-methoxybenzonitrile might affect the TGF-β1/Smad pathway, leading to downstream effects on protein expression and cellular transformation.

Result of Action

Dgm has been shown to attenuate tgf-β1-induced emt in a549 cells and bleomycin-induced pulmonary fibrosis in rats . This suggests that 4-(Difluoromethoxy)-3-methoxybenzonitrile might have similar effects.

Biochemische Analyse

Biochemical Properties

4-(Difluoromethoxy)-3-methoxybenzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit the activity of certain enzymes involved in the epithelial-mesenchymal transformation process, such as transforming growth factor-beta 1 (TGF-β1) induced Smad2/3 phosphorylation . This inhibition can lead to reduced expression of proteins like alpha-smooth muscle actin, vimentin, and collagen I, while increasing the expression of E-cadherin . These interactions highlight the compound’s potential in modulating cellular processes and signaling pathways.

Cellular Effects

4-(Difluoromethoxy)-3-methoxybenzonitrile exerts various effects on different types of cells and cellular processes. In studies involving A549 cells, a type of lung epithelial cell, the compound has been shown to inhibit the epithelial-mesenchymal transformation induced by TGF-β1 . This inhibition results in decreased expression of mesenchymal markers and increased expression of epithelial markers, suggesting a potential role in preventing fibrosis and other related conditions . Additionally, the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism further underscores its significance in cellular biology.

Molecular Mechanism

The molecular mechanism of 4-(Difluoromethoxy)-3-methoxybenzonitrile involves its interaction with key biomolecules and enzymes. The compound binds to and inhibits the phosphorylation of Smad2/3, a critical step in the TGF-β1 signaling pathway . This inhibition prevents the downstream effects of TGF-β1, including the induction of epithelial-mesenchymal transformation and the associated changes in gene expression . By modulating this pathway, the compound can influence various cellular processes and potentially offer therapeutic benefits in conditions characterized by excessive fibrosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Difluoromethoxy)-3-methoxybenzonitrile have been observed to change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that the compound can maintain its inhibitory effects on TGF-β1-induced epithelial-mesenchymal transformation over extended periods, suggesting a stable interaction with its target enzymes and proteins

Dosage Effects in Animal Models

The effects of 4-(Difluoromethoxy)-3-methoxybenzonitrile vary with different dosages in animal models. In studies involving rats, the compound has been administered at various doses to evaluate its therapeutic potential and toxicity . At lower doses, the compound effectively inhibits fibrosis and improves lung function without significant adverse effects . At higher doses, some toxic effects have been observed, indicating the importance of determining an optimal dosage for therapeutic applications .

Metabolic Pathways

4-(Difluoromethoxy)-3-methoxybenzonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism may involve its conversion to other active or inactive metabolites, which can influence its overall efficacy and safety . Understanding these metabolic pathways is essential for optimizing the compound’s use in therapeutic settings and minimizing potential side effects.

Transport and Distribution

The transport and distribution of 4-(Difluoromethoxy)-3-methoxybenzonitrile within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution to target sites . Additionally, its localization within different cellular compartments can affect its activity and function, highlighting the importance of understanding its transport mechanisms.

Subcellular Localization

4-(Difluoromethoxy)-3-methoxybenzonitrile’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes. Understanding these localization mechanisms is crucial for optimizing the compound’s therapeutic potential.

Eigenschaften

IUPAC Name |

4-(difluoromethoxy)-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO2/c1-13-8-4-6(5-12)2-3-7(8)14-9(10)11/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTCZOITVDAGKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101271596 | |

| Record name | 4-(Difluoromethoxy)-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832737-32-3 | |

| Record name | 4-(Difluoromethoxy)-3-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Difluoromethoxy)-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

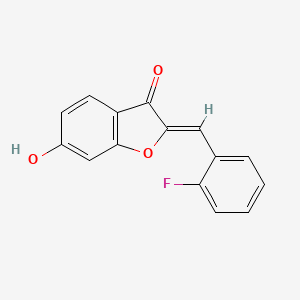

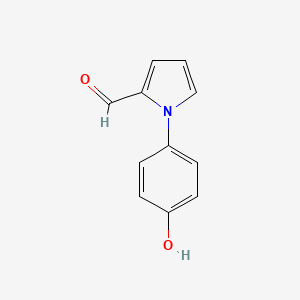

![5-[(2-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1299179.png)